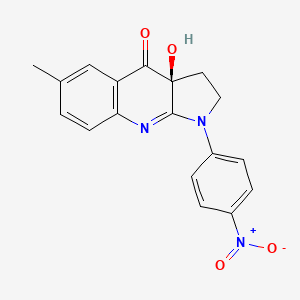
p-Nitroblebbistatin
Übersicht
Beschreibung
p-Nitroblebbistatin: is a derivative of blebbistatin, a well-known myosin II inhibitor. It is a non-phototoxic, photostable compound with low fluorescence, making it particularly useful in various biological and chemical research applications . The compound’s IUPAC name is (3aS)-3a-Hydroxy-6-methyl-1-(4-nitrophenyl)-2,3-dihydropyrrolo[2,3-b]quinolin-4-one .
Wirkmechanismus
Target of Action
p-Nitroblebbistatin, also known as para-nitroblebbistatin, is a non-phototoxic, photostable myosin inhibitor . Its primary target is myosin II , a motor protein involved in muscle contraction and cell motility . It is widely used in research to inhibit heart muscle myosin, non-muscle myosin II, and skeletal muscle myosin .
Mode of Action
This compound inhibits myosin by blocking its ATPase activity, which is crucial for acto-myosin based motility . It binds halfway between the nucleotide binding pocket and the actin binding cleft of myosin, predominantly in an actin detached conformation . This type of inhibition relaxes the acto-myosin myofilaments .
Biochemical Pathways
The inhibition of myosin II by this compound affects several biological processes. It inhibits the formation of blebs in melanoma cell culture , disrupts mitotic spindle formation , and can either enhance or inhibit cell migration depending on other conditions . In neurons, it promotes neurite outgrowth .
Pharmacokinetics
It is known that it has improved solubility compared to blebbistatin, with a solubility of approximately 5 μm in water . This improved solubility may enhance its bioavailability.
Result of Action
The inhibition of myosin II by this compound leads to several cellular and molecular effects. At the cellular level, it inhibits cytokinesis and can affect cell migration . At the organ level, it stops the contraction of skeletal muscle or heart muscle .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, its photostability allows it to remain active under blue light illumination, unlike blebbistatin which becomes inactive and phototoxic under such conditions . This makes this compound a more reliable tool in experiments involving blue light illumination. Furthermore, its non-cytotoxic nature makes it a safer option for use in various biological environments.
Biochemische Analyse
Biochemical Properties
p-Nitroblebbistatin selectively inhibits the ATPase activity of myosin II . It interacts with various myosin II isoforms, including skeletal muscle myosin, cardiac myosin, and non-muscle myosin . The nature of these interactions involves binding to a distal pocket to the myosin lever arm near the nucleotide-binding site .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting the formation of strongly-bound non-functional actomyosin complexes . This inhibition can affect cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of this compound involves its binding to myosin II, inhibiting its ATPase activity . This binding occurs at a distal pocket to the myosin lever arm near the nucleotide-binding site . This interaction inhibits the formation of actomyosin complexes, thereby affecting cellular functions .
Temporal Effects in Laboratory Settings
Over time, this compound maintains its stability and does not degrade significantly . It has been shown to have long-term effects on cellular function in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages . Specific threshold effects or toxic effects at high doses have not been reported in the literature.
Metabolic Pathways
It is known that this compound metabolizes slower than blebbistatin in both rats and humans .
Transport and Distribution
It is known that this compound has high solubility, which may influence its distribution .
Subcellular Localization
Given its role as a myosin II inhibitor, it is likely to be found in regions of the cell where myosin II is present .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: p-Nitroblebbistatin is synthesized through a multi-step process. The synthesis typically involves the nitration of blebbistatin to introduce the nitro group at the para position of the phenyl ring . The reaction conditions often include the use of nitric acid and sulfuric acid as nitrating agents under controlled temperature conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally follows the same principles as laboratory-scale preparation, with adjustments for scale, efficiency, and safety .
Analyse Chemischer Reaktionen
Types of Reactions: p-Nitroblebbistatin undergoes various chemical reactions, including:
Common Reagents and Conditions:
Reduction: Palladium on carbon (Pd/C), hydrogen gas (H2), or ammonium formate.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Reduction: p-Aminoblebbistatin.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
p-Nitroblebbistatin is extensively used in scientific research due to its unique properties:
Vergleich Mit ähnlichen Verbindungen
Blebbistatin: The parent compound, known for its myosin II inhibitory properties but has limitations such as phototoxicity and fluorescence.
p-Aminoblebbistatin: A derivative of p-Nitroblebbistatin, synthesized by reducing the nitro group to an amino group.
Uniqueness: this compound stands out due to its non-phototoxic and photostable nature, making it more suitable for experiments involving light exposure and live cell imaging . Its low fluorescence also reduces interference in fluorescent assays .
Eigenschaften
IUPAC Name |
(3aS)-3a-hydroxy-6-methyl-1-(4-nitrophenyl)-2,3-dihydropyrrolo[2,3-b]quinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O4/c1-11-2-7-15-14(10-11)16(22)18(23)8-9-20(17(18)19-15)12-3-5-13(6-4-12)21(24)25/h2-7,10,23H,8-9H2,1H3/t18-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAUXNLHXGQGFOS-GOSISDBHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C3C(C2=O)(CCN3C4=CC=C(C=C4)[N+](=O)[O-])O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1)N=C3[C@](C2=O)(CCN3C4=CC=C(C=C4)[N+](=O)[O-])O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Octadecanoic acid, 2,3-bis[(1-oxohexadecyl)oxy]propyl ester](/img/structure/B3026212.png)
![(all-Z)-5,8,11,14,17-eicosapentaenoic acid, 2,3-bis[(1-oxotetradecyl)oxy]propyl ester](/img/structure/B3026213.png)
![2,3-bis[[(Z)-icos-11-enoyl]oxy]propyl (Z)-icos-11-enoate](/img/structure/B3026214.png)

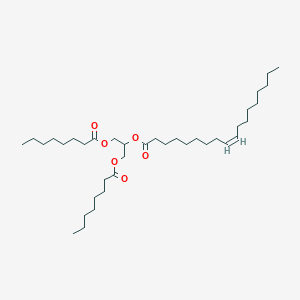
![Docosanoic acid, 2-hydroxy-3-[(1-oxotetradecyl)oxy]propyl ester](/img/structure/B3026219.png)
![trans-3,4-dichloro-N-[2-(dimethylamino)cyclohexyl]-benzamide](/img/structure/B3026220.png)
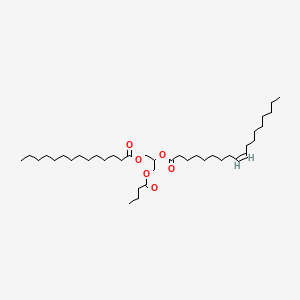
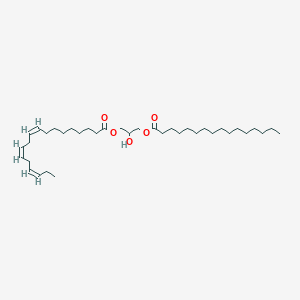
![Octadecanoic acid, 1-[(1-oxobutoxy)methyl]-2-[(1-oxohexadecyl)oxy]ethyl ester](/img/structure/B3026225.png)
![[2-[(Z)-Docos-13-enoyl]oxy-3-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-docos-13-enoate](/img/structure/B3026229.png)
![9Z-octadecenoic acid, 1-[[(1-oxodecyl)oxy]methyl]-1,2-ethanediyl ester](/img/structure/B3026232.png)
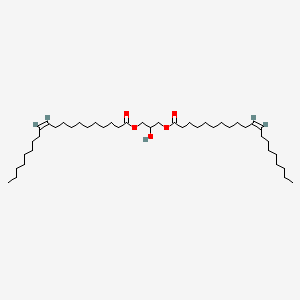
![(3beta)-cholest-5-en-3-ol 3-[N-[2-[(2-hydroxyethyl)amino]ethyl]carbamate]](/img/structure/B3026235.png)
